An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and synthetic utility of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine (CAS: 1211515-87-5). This trifluoromethylated bromopyridine derivative is a highly valuable and versatile building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. The strategic placement of the bromine atom, the strongly electron-withdrawing trifluoromethyl group, and the nucleophilic amine functionality on the pyridine core imparts a unique reactivity profile. This document details its physicochemical characteristics, offers an in-depth analysis of its spectroscopic signatures, explores its key chemical reactions with mechanistic insights, and provides established protocols for its use and handling.
Note on Nomenclature: The specified topic, "5-bromo-2-(trifluoromethyl)pyridin-3-amine," does not correspond to a readily available chemical entity with established data. This guide focuses on the structurally related and synthetically crucial isomer, 2-Bromo-5-(trifluoromethyl)pyridin-3-amine (CAS: 1211515-87-5) , which aligns with the core structural motifs of the original query and for which substantial data exists.
Compound Identification and Physicochemical Properties
2-Bromo-5-(trifluoromethyl)pyridin-3-amine is a substituted pyridine, a class of aromatic heterocycles integral to the development of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group significantly enhances lipophilicity and metabolic stability, making it a prized feature in drug design.[1] The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-Bromo-5-(trifluoromethyl)pyridin-3-amine[2] |
| CAS Number | 1211515-87-5[2][3] |
| Molecular Formula | C₆H₄BrF₃N₂[2][3] |
| Molecular Weight | 241.01 g/mol [2] |
| Canonical SMILES | C1=C(C=NC(=C1N)Br)C(F)(F)F[2] |
| InChI Key | FJDWPMVYWMIGKO-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid | [4] |
| Molecular Weight | 241.0086 | [3] |
| XLogP3 | 2.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 0 |[2] |
Spectroscopic Characterization
Thorough spectroscopic analysis is critical for confirming the identity and purity of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine. The following sections detail the expected spectral features based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the C4 position will likely appear as a doublet, coupled to the proton at the C6 position. The C6 proton will also appear as a doublet. The chemical shifts will be influenced by the surrounding substituents. The -NH₂ protons will appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show six distinct signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the fluorine atoms will exhibit a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A single, sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This is a key identifier for trifluoromethylated compounds.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are predicted as follows.[6][7]
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |
| 1630 - 1600 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |
| 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 1320 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
| ~600-500 | Medium-Strong | C-Br Stretch | Bromoalkane |
The N-H stretching region is particularly diagnostic; primary amines typically show two bands, distinguishing them from secondary amines which show one.[8] The very strong C-F stretching bands are a hallmark of trifluoromethylated compounds.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. For 2-Bromo-5-(trifluoromethyl)pyridin-3-amine, the mass spectrum will exhibit a distinctive molecular ion peak pattern due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[6] This results in two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, which is a definitive indicator of a monobrominated compound.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine is governed by the interplay of its three key functional components: the reactive C-Br bond, the nucleophilic amino group, and the electronically modified pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of the pyridine ring is an excellent site for palladium-catalyzed cross-coupling reactions. This class of reactions is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules from simpler precursors.
Causality of Reactivity: The bromine atom is a good leaving group, and its position on the electron-deficient pyridine ring makes the carbon atom susceptible to oxidative addition to a Palladium(0) catalyst, which is the first step in many cross-coupling cycles. This makes the compound an ideal substrate for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.
The diagram below illustrates a typical experimental workflow for a Suzuki cross-coupling reaction, a powerful method for forming new carbon-carbon bonds.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
The following is a representative protocol for the Suzuki cross-coupling of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine with an arylboronic acid.[9][10]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 2-Bromo-5-(trifluoromethyl)pyridin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Safety, Handling, and Storage
Proper handling and storage are essential when working with 2-Bromo-5-(trifluoromethyl)pyridin-3-amine. It is an irritant and should be handled with appropriate personal protective equipment (PPE).
Table 4: Hazard and Precautionary Information
| Category | Codes | Description |
|---|---|---|
| Hazard Statements | H315, H319 | Causes skin irritation. Causes serious eye irritation. |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from oxidizing agents. For long-term storage, maintaining an inert atmosphere (e.g., under nitrogen or argon) is recommended.
Conclusion
2-Bromo-5-(trifluoromethyl)pyridin-3-amine is a synthetically valuable building block with a well-defined reactivity profile. Its utility is primarily centered on the strategic modification of its C-Br bond via palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of more complex molecular architectures. The presence of the trifluoromethyl group provides a means to enhance the metabolic stability and lipophilicity of target molecules, a critical consideration in pharmaceutical research. A thorough understanding of its spectroscopic properties, chemical reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
-
PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]
- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
Royal Society of Chemistry. (n.d.). Supporting Information for Article. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Apalutamide. Retrieved from [Link]
-
ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Journal of Indian Research. (2013). Infrared Absorption Spectra of 5-Bromo-2-3-Dihydroxy Pyridine. Retrieved from [Link]
-
Applichem. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF3. Retrieved from [Link]
Sources
- 1. CAS 79456-26-1: 3-Chloro-5-(trifluoromethyl)-2-pyridinamine [cymitquimica.com]
- 2. 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | C6H4BrF3N2 | CID 13532250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. China 2-Amino-3-bromo-5-(trifluoromethyl)-pyridineï¼CAS# 79456-30-7) Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
